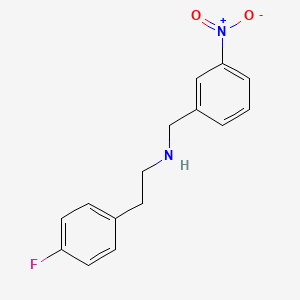

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine

Description

2-(4-Fluorophenyl)-N-(3-nitrobenzyl)ethanamine is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to the ethanamine backbone and a 3-nitrobenzyl substitution on the primary amine. This structural configuration places it within the broader class of novel psychoactive substances (NPS), particularly analogs of the NBOMe series, though it lacks the 2,5-dimethoxy substitution typical of 25X-NBOMe compounds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOBPOMSYBEPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366325 | |

| Record name | 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-83-0 | |

| Record name | 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine typically involves a multi-step process:

Nitration of Benzyl Chloride: The starting material, benzyl chloride, undergoes nitration to introduce a nitro group, forming 3-nitrobenzyl chloride.

Fluorination of Phenyl Ethylamine: Separately, phenyl ethylamine is subjected to fluorination to introduce a fluorine atom at the para position, yielding 4-fluorophenyl ethylamine.

Coupling Reaction: The final step involves a coupling reaction between 3-nitrobenzyl chloride and 4-fluorophenyl ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

Reduction: 2-(4-aminophenyl)-N-(3-aminobenzyl)ethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-N-(3-nitrobenzyl)ethanamine is primarily investigated for its potential as a lead compound in drug development. The presence of the fluorine atom enhances lipophilicity, which may improve absorption and distribution in biological systems. The nitro group contributes to the compound's reactivity and biological activity, possibly participating in redox reactions or acting as a pharmacophore.

While the specific biological activities of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine are still under investigation, compounds with similar structures have demonstrated various pharmacological effects:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-2-nitroethanamine | Fluorophenyl, nitro group | Antidepressant properties |

| 4-(Fluorophenyl)-1-piperazinecarboxylic acid | Fluorophenyl, piperazine ring | Antipsychotic effects |

| 3-(4-Fluorophenyl)-1H-pyrazole | Fluorophenyl, pyrazole structure | Anti-inflammatory activity |

These comparisons highlight the potential for 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine to exhibit unique pharmacological properties due to its specific combination of functional groups.

Synthesis Pathways

The synthesis of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine typically involves several key steps that require careful selection of reagents and reaction conditions to optimize yields and minimize by-products. The general synthetic route can be outlined as follows:

- Formation of the Nitro Group : The introduction of the nitro group can be achieved through nitration reactions involving appropriate substrates.

- Amine Formation : The amine component can be synthesized from corresponding aldehydes or ketones through reductive amination processes.

- Final Coupling Reaction : The final step involves coupling the nitro-substituted aromatic moiety with the amine to form the desired compound.

This multi-step synthesis allows for the modification of functional groups to enhance biological activity and optimize pharmacokinetic properties .

Pharmacodynamics and Pharmacokinetics

Understanding how 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine interacts with biological targets is crucial for assessing its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug). Interaction studies may involve:

- Binding Affinity Studies : Evaluating how well the compound binds to target proteins.

- Metabolic Stability Assessment : Investigating how the compound is metabolized in biological systems.

- In Vivo Efficacy Testing : Conducting animal studies to assess therapeutic effects and safety profiles.

These studies are essential for determining the viability of this compound as a therapeutic agent .

Case Studies and Research Findings

Recent research has explored various analogues of compounds similar to 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine, focusing on their efficacy against diseases such as human African trypanosomiasis. For instance, derivatives with structural similarities have shown promising results in preclinical models, indicating potential pathways for further development .

Example Case Study

A notable study reported that certain derivatives exhibited significant antitrypanosomal activity, achieving high cure rates in murine models. This underscores the importance of structural optimization in developing effective treatments for neglected diseases .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional group similarities, including NBOMe derivatives, nitrobenzyl-substituted phenethylamines, and fluorophenyl-containing compounds.

Structural Analogues with Nitrobenzyl Substitutions

Comparison with NBOMe Derivatives

Fluorophenyl-Containing Analogs

Key Research Findings and Trends

Receptor Affinity: NBOMe derivatives with 2,5-dimethoxy and methoxybenzyl groups exhibit nanomolar 5-HT2A affinity . The absence of these groups in 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine suggests weaker receptor interactions, though this remains untested.

Metabolic Stability : Nitro groups are prone to reduction (e.g., to amines), which may increase toxicity compared to methoxy-substituted NBOMes .

Positional Isomerism: Nitrobenzyl positional isomers (3-nitro vs.

Biological Activity

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine features a fluorophenyl group and a nitrobenzyl moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 4-fluoroaniline with 3-nitrobenzyl bromide in the presence of a suitable base. The following table summarizes the synthetic route:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Fluoroaniline, 3-Nitrobenzyl bromide | Base (e.g., NaOH), solvent (e.g., DMF) | 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine |

Antidepressant Properties

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine exhibit antidepressant effects. A study demonstrated that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential therapeutic effects in depression models .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have evaluated its efficacy against various bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for different strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| P. aeruginosa | 64 |

The biological activity of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine is attributed to its interaction with various molecular targets:

- Serotonin Receptors : It is believed to act as a modulator at serotonin receptors, influencing mood regulation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of mood-regulating chemicals in the brain .

Study on Antidepressant Effects

In a controlled study involving animal models, the compound was administered at varying doses. Behavioral assessments indicated significant reductions in depressive-like symptoms compared to control groups. These findings suggest that the compound may have potential as a novel antidepressant agent .

Antimicrobial Efficacy Assessment

A series of experiments were conducted to evaluate the antimicrobial properties of similar compounds. The results indicated that modifications in the chemical structure significantly affected antimicrobial potency, with certain derivatives exhibiting enhanced activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.